

# Protocol for Efavirenz quantification in cerebrospinal fluid (CSF) with Efavirenz-13C6.

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Compound of Interest		
Compound Name:	Efavirenz-13C6	
Cat. No.:	B15557931	Get Quote

# Application Note: Quantification of Efavirenz in Human Cerebrospinal Fluid by LC-MS/MS Abstract

This application note details a robust and sensitive method for the quantification of Efavirenz in human cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Efavirenz-<sup>13</sup>C<sub>6</sub> as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation step is utilized for sample preparation, making the method suitable for high-throughput clinical research and therapeutic drug monitoring. This method is designed for researchers, scientists, and drug development professionals requiring precise measurement of Efavirenz concentrations in the central nervous system.

#### Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its concentration in cerebrospinal fluid is crucial for understanding its pharmacokinetics within the central nervous system (CNS) and its efficacy against HIV-associated neurocognitive disorders.[1] Despite its high protein binding in plasma, Efavirenz penetrates the CSF, where its concentration is significantly lower, necessitating a highly sensitive analytical method for accurate quantification.[1][2][3] This protocol describes a validated LC-MS/MS method that is both sensitive and specific for the determination of



Efavirenz in CSF, utilizing Efavirenz-<sup>13</sup>C<sub>6</sub> as the internal standard to correct for matrix effects and variability during sample processing and analysis.[4][5][6]

## **Experimental**

- 2.1. Materials and Reagents
- Efavirenz analytical standard
- Efavirenz-13C6 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water, deionized and purified to ≥18 MΩ·cm
- Human cerebrospinal fluid (drug-free)
- Polypropylene microcentrifuge tubes (1.5 mL)

#### 2.2. Instrumentation

- Liquid Chromatograph (e.g., Agilent 1260 Infinity, Waters Acquity UPLC)
- Tandem Mass Spectrometer (e.g., AB Sciex QTRAP 5500, Thermo TSQ Quantum Ultra)[7]
- Analytical Column: Reversed-phase C18 column (e.g., Ascentis 3 μm, 100 by 2.1 mm)[7]
- 2.3. Preparation of Standards and Quality Controls
- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Efavirenz and Efavirenz-<sup>13</sup>C<sub>6</sub> in methanol.
- Working Standard Solutions: Serially dilute the Efavirenz primary stock with 50:50 acetonitrile/water to prepare working standards for the calibration curve.
- Internal Standard Working Solution: Dilute the Efavirenz-<sup>13</sup>C<sub>6</sub> primary stock with acetonitrile to a final concentration of 100 ng/mL.



Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the
Efavirenz working standards into blank human CSF to prepare calibration standards ranging
from 1 to 250 ng/mL.[8] Prepare QC samples at low, medium, and high concentrations (e.g.,
3, 30, and 200 ng/mL) in the same manner.[8]

#### 2.4. Sample Preparation Protocol

- Thaw CSF samples, calibration standards, and QCs on ice.
- To a 1.5 mL polypropylene tube, add 200 μL of CSF sample, standard, or QC.
- Add 20 μL of the 100 ng/mL Efavirenz-<sup>13</sup>C<sub>6</sub> internal standard working solution to each tube and vortex briefly.
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.[7]
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).[8]
- Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

#### LC-MS/MS Method

#### 3.1. Liquid Chromatography Conditions

- Column: Ascentis C18, 3 μm, 100 x 2.1 mm[7]
- Mobile Phase A: 0.1% Formic Acid in Water[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]



Flow Rate: 0.3 mL/min[5]

• Injection Volume: 10 μL

Column Temperature: 40°C[8]

Gradient Program:

o 0-0.5 min: 30% B

o 0.5-2.5 min: 30% to 95% B

o 2.5-3.5 min: Hold at 95% B

3.5-3.6 min: 95% to 30% B

3.6-5.0 min: Hold at 30% B (Re-equilibration)

Approximate Retention Time: 2.6 min[5]

3.2. Mass Spectrometry Conditions

Ionization Mode: Electrospray Ionization (ESI), Negative[5][8]

Scan Type: Multiple Reaction Monitoring (MRM)

Source Temperature: 550°C[5]

• Ion Spray Voltage: -4500 V

Curtain Gas: 35 psi[5]

Nebulizer Gas (Gas 1): 50 psi[5]

Heater Gas (Gas 2): 30 psi[5]

Dwell Time: 250 ms[5]

#### **Protocols**



# **Protocol 1: Sample Preparation by Protein Precipitation**

This protocol outlines the step-by-step procedure for extracting Efavirenz from cerebrospinal fluid samples prior to LC-MS/MS analysis.

- Aliquot Sample: Pipette 200 μL of the CSF sample (or calibration standard/QC) into a labeled
   1.5 mL microcentrifuge tube.
- Add Internal Standard: Add 20 μL of the 100 ng/mL Efavirenz-13C<sub>6</sub> working solution.
- Vortex: Briefly vortex mix the sample for 5-10 seconds.
- Precipitate Proteins: Add 400 μL of ice-cold acetonitrile to the tube.
- Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge: Place the tube in a microcentrifuge and spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer Supernatant: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a new labeled tube or well in a 96-well plate.
- Evaporate: Dry the supernatant using an evaporator under a gentle stream of nitrogen gas at a temperature of 40°C.
- Reconstitute: Add 100  $\mu$ L of the initial mobile phase composition (e.g., 70% methanol, 30% water, 0.1% formic acid) to the dried residue.
- Final Mix: Vortex the reconstituted sample for 20 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection into the LC-MS/MS system.

#### **Data Presentation**

## **Table 1: Quantitative Method Parameters**



Parameter	Value	Reference
Analyte	Efavirenz	
Internal Standard	Efavirenz-13C6	[4][5]
Matrix	Cerebrospinal Fluid (CSF)	
Sample Volume	200 μL	[7]
Linearity Range	1.0 - 250 ng/mL	[8]
Correlation Coefficient (r²)	> 0.99	[5]
Lower Limit of Quantification (LLOQ)	1.1 ng/mL	[7]
Intra-day Precision (%CV)	< 10%	[7]
Inter-day Precision (%CV)	< 10%	[7]
Recovery	> 80%	[7]

Table 2: Mass Spectrometer MRM Transitions and Potentials

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP)	Collision Energy (CE)
Efavirenz	314.2	244.0	-55 V	-25 V
Efavirenz- <sup>13</sup> C <sub>6</sub>	320.2	249.9	-53 V	-25 V

Note: The values presented are based on published literature and may require optimization on the specific instrumentation used.[4][5]

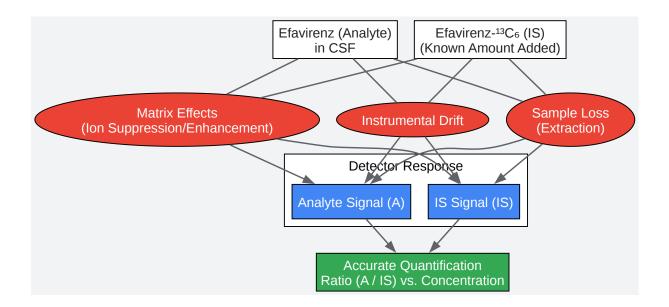
# **Visualizations**





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Caption: Workflow for Efavirenz quantification in CSF.



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Caption: Use of an internal standard for quantification.

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